molecular formula C7H16ClN B8631834 (3-chloropropyl)(methyl)(propan-2-yl)amine

(3-chloropropyl)(methyl)(propan-2-yl)amine

Cat. No. B8631834
M. Wt: 149.66 g/mol
InChI Key: MGUSKVMIXPXOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07456164B2

Procedure details

Isopropylmethylamine (4 g, 56 mmol), acetone (12 ml, 3 vol), 5M NaOH solution (13.44 ml, 1.2 eq.) and 1-bromo-3-chloropropane (13.22 g, 84 mmol, 1.5 eq.) were reacted together according to general procedure A to give the title compound (4.8 g, 66%) as a colourless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
13.44 mL
Type
reactant
Reaction Step One
Quantity
13.22 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH3:5])([CH3:3])[CH3:2].[OH-].[Na+].Br[CH2:9][CH2:10][CH2:11][Cl:12]>CC(C)=O>[Cl:12][CH2:11][CH2:10][CH2:9][N:4]([CH:1]([CH3:3])[CH3:2])[CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)NC
Name
Quantity
13.44 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
13.22 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
12 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCN(C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.